4-Allyl-1-methoxy-2-trifluoromethyl-benzene
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Overview
Description
4-Allyl-1-methoxy-2-trifluoromethyl-benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an allyl group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-trifluoromethyl-benzene with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-methoxy-2-trifluoromethyl-benzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Allyl-1-methoxy-2-trifluoromethyl-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene depends on its specific application. In chemical reactions, the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group influence the reactivity of the benzene ring. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
4-Allyl-1-methoxy-2-trifluoromethyl-benzene can be compared with other similar compounds such as:
4-Allyl-1-methoxy-2-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.
4-Allyl-1-methoxy-2-chlorobenzene:
4-Allyl-1-methoxy-2-bromobenzene: The bromine atom can participate in different types of reactions compared to the trifluoromethyl group, leading to distinct products and applications.
Properties
IUPAC Name |
1-methoxy-4-prop-2-enyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-3-4-8-5-6-10(15-2)9(7-8)11(12,13)14/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYAILDQWWBGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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